molecular formula C14H15ClFN7 B1448299 3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride CAS No. 1351647-59-0

3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride

Cat. No. B1448299
CAS RN: 1351647-59-0
M. Wt: 335.77 g/mol
InChI Key: XBABJPDWEOLCCT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of multiple nitrogen atoms could make it a potential ligand for metal ions, and the fluorine atom on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the presence of the various functional groups. For example, the presence of multiple nitrogen atoms could result in hydrogen bonding, affecting the compound’s solubility and boiling/melting points .

Scientific Research Applications

Neuroprotective Agent

The triazole-pyrimidine hybrid structure of this compound suggests potential neuroprotective properties . Research indicates that similar compounds can protect neuronal function and structure, which is crucial in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The compound’s ability to interact with neuronal receptors and inhibit processes leading to neuronal death makes it a candidate for further study in neuroprotection.

Anti-neuroinflammatory Properties

Inflammation in the central nervous system can lead to or exacerbate neurodegenerative conditions. The compound has been evaluated for its anti-neuroinflammatory activities . It may inhibit key inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha in microglial cells, offering a therapeutic approach to treating neuroinflammation.

Antiviral Activity

Indole derivatives, which share a similar structural motif with our compound, have demonstrated antiviral activities . This suggests that 3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride could be synthesized and tested for efficacy against a range of RNA and DNA viruses, potentially contributing to the development of new antiviral drugs.

Anticancer Potential

Compounds with triazole and pyrimidine moieties have been studied for their antiproliferative effects against various cancer cell lines . The compound’s ability to interfere with cell division and induce apoptosis in cancer cells makes it a subject of interest in oncological research.

Antimicrobial and Antioxidant Effects

The structural analogs of the compound have shown significant antimicrobial and antioxidant properties . This compound could be synthesized and assessed for its effectiveness in combating microbial infections and oxidative stress, which are critical factors in many diseases.

Anti-inflammatory and Analgesic Effects

Indole derivatives are known for their anti-inflammatory and analgesic effects . By extension, 3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride could be explored for its potential to reduce inflammation and pain, which would be beneficial in conditions like arthritis and neuropathic pain.

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized. For example, if it shows activity as a kinase inhibitor, it could potentially be developed into a new anticancer drug .

properties

IUPAC Name

3-(4-fluorophenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN7.ClH/c15-10-1-3-11(4-2-10)22-14-12(19-20-22)13(17-9-18-14)21-7-5-16-6-8-21;/h1-4,9,16H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBABJPDWEOLCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
Reactant of Route 2
3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
Reactant of Route 3
3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
Reactant of Route 5
3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
Reactant of Route 6
3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride

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